Methyl 2-chloro-6-nitrobenzoate
Overview
Description
Methyl 2-chloro-6-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates, which are characterized by a nitro group (-NO2) and a chloro group (-Cl) attached to a benzene ring that is further modified by a methyl ester group. While the provided papers do not directly discuss methyl 2-chloro-6-nitrobenzoate, they do provide insights into similar compounds, which can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a chlorophenacyl bromide with a substituted benzoic acid in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature . This method may be adaptable for the synthesis of methyl 2-chloro-6-nitrobenzoate by using the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques such as IR and single-crystal X-ray diffraction studies . These methods would likely be applicable in determining the structure of methyl 2-chloro-6-nitrobenzoate. The vibrational wavenumbers can be computed using HF and DFT methods, which are essential for understanding the molecular vibrations and the potential energy distribution within the molecule .
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of methyl 2-chloro-6-nitrobenzoate, they do mention reactions involving similar nitro and chloro substituents. For instance, 1-methyl-2-chloromethyl-5-nitroimidazole reacts with tertiary nitronate anions to afford compounds with a trisubstituted ethylenic double bond . Such reactivity suggests that methyl 2-chloro-6-nitrobenzoate may also participate in reactions that involve the nitro group or the chloro substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to methyl 2-chloro-6-nitrobenzoate can be deduced from their molecular structure. For example, the nitro group is often coplanar with the attached benzene ring, indicating conjugation with the π-electron system . The presence of intramolecular hydrogen bonds and the potential for intermolecular interactions can influence the compound's physical properties, such as its melting point and solubility . The first hyperpolarizability and infrared intensities reported for related compounds suggest that methyl 2-chloro-6-nitrobenzoate may also exhibit interesting optical and electronic properties .
Scientific Research Applications
Application in Electro-Optic Effects Study
- Specific Scientific Field: Electro-Optics and Liquid Crystal Technology .
- Summary of the Application: “Methyl 2-chloro-6-nitrobenzoate” is used as a dopant in nematic liquid crystals (LCs) to improve their electro-optical responses . This compound, along with another organic compound “N-benzyl-2-methyl-4-nitroaniline (BNA)”, is doped in LCs to study their effects .
- Methods of Application or Experimental Procedures: The study involves doping the LCs with “Methyl 2-chloro-6-nitrobenzoate” and BNA, and then measuring the electro-optical responses of the doped LCs . The fall time of the LC cells doped with these compounds is measured and compared with that of the pristine LC cell .
- Results or Outcomes: The fall time of the LC cells doped with “Methyl 2-chloro-6-nitrobenzoate” and BNA is found to be faster than that of the pristine LC cell . Specifically, the fall time of the BNA-doped LC cell is fivefold faster, and that of the “Methyl 2-chloro-6-nitrobenzoate”-doped LC cell is threefold faster . The study concludes that “Methyl 2-chloro-6-nitrobenzoate” doping can be used to develop a high dielectric anisotropy (Δ ε) of LC mixture .
Application in Multistep Synthesis
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “Methyl 2-chloro-6-nitrobenzoate” is used in multistep synthesis processes . It is involved in a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .
- Methods of Application or Experimental Procedures: The first step involves nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration .
- Results or Outcomes: The outcomes of these reactions are not specified in the source .
Application in the Synthesis of Anticancer Drugs
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “Methyl 2-chloro-6-nitrobenzoate” is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This compound is used as a material for the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The outcomes of these reactions are not specified in the source .
Application in Fluorodenitration
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “Methyl 2-chloro-6-nitrobenzoate” undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The outcomes of these reactions are not specified in the source .
Application in the Synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Esters
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “Methyl 2-chloro-6-nitrobenzoate” was used in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The outcomes of these reactions are not specified in the source .
properties
IUPAC Name |
methyl 2-chloro-6-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGSGFWEGZVPNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879309 | |
Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-nitrobenzoate | |
CAS RN |
80563-87-7 | |
Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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